![molecular formula C9H10N2O2 B1407251 Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate CAS No. 1363382-27-7](/img/structure/B1407251.png)
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate
Overview
Description
“Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1363382-27-7 and a molecular weight of 178.19 . Its IUPAC name is methyl 1-(pyrazin-2-yl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N2O2 . The InChI code is 1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3 .Scientific Research Applications
Chemical Inhibitors and Enzyme Interactions
Research on chemical inhibitors focusing on cytochrome P450 isoforms in human liver microsomes sheds light on the critical role of enzyme selectivity in drug metabolism and potential drug-drug interactions (DDIs). Such studies are foundational in understanding how compounds, potentially including pyrazine derivatives, interact with liver enzymes, influencing the metabolism of various drugs (S. C. Khojasteh et al., 2011) Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity.
Applications in Food Science
The role of 1-methylcyclopropene (1-MCP) in preserving fruits and vegetables highlights the utility of cyclopropane derivatives in agricultural and food sciences. These compounds, by inhibiting ethylene perception, can significantly extend the shelf life of produce, illustrating the broad applicability of cyclopropanecarboxylates in enhancing food preservation (C. Watkins, 2006) The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables.
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives have garnered attention for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This area of research underscores the potential medical applications of methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate, if structurally related, in developing new therapeutic agents (S. Ferreira & C. Kaiser, 2012) Pyrazine derivatives: a patent review (2008 – present).
Antioxidant and Mitochondrial Protective Effects
The exploration of oltipraz metabolites, including pyrazine derivatives, in offering antioxidant and mitochondrial protective effects, provides a glimpse into the cellular protective applications of these compounds. Such research can guide the development of treatments leveraging the antioxidant properties of similar compounds to protect against oxidative stress and associated diseases (Song Hwa Choi et al., 2010) Antioxidant and mitochondrial protective effects of oxidized metabolites of oltipraz.
Food Industry Applications
Research on the generation of pyrazines from the Maillard reaction in food processing highlights the contribution of such compounds to flavor profiles in baked and roasted foods. This indicates the importance of understanding the chemistry of pyrazine derivatives, including this compound, in food science and technology (Hang Yu et al., 2021) Control strategies of pyrazines generation from Maillard reaction.
Safety and Hazards
properties
IUPAC Name |
methyl 1-pyrazin-2-ylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOSZNXTFEYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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